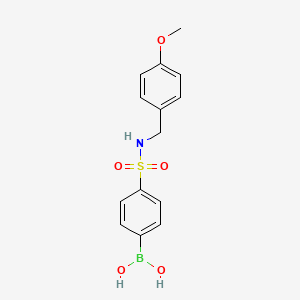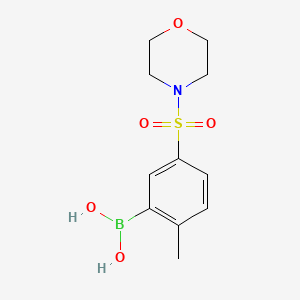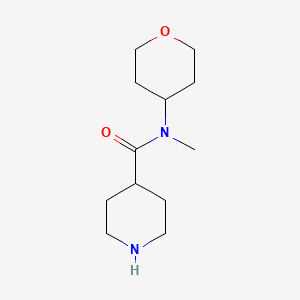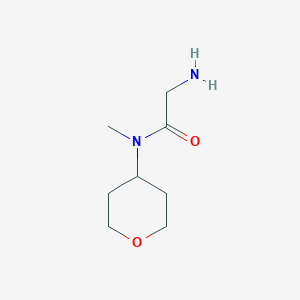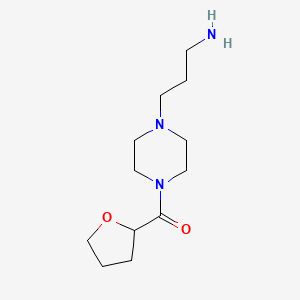
(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanon
Übersicht
Beschreibung
(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C12H23N3O2 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird als Vorläufer in der organischen Synthese zur Herstellung von Furan-2-Carbonsäure-[3-(4-Methyl-piperazin-1-yl)-propyl]-amid verwendet, indem sie mit Furan-2-Carbonylchlorid umgesetzt wird .
Biologisches Potenzial von Indol-Derivaten
Indol-Derivate besitzen verschiedene biologische Aktivitäten, d.h. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalarielle, Anticholinesterase-Aktivitäten usw . Dies deutet darauf hin, dass "(4-(3-Aminopropyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanon" möglicherweise ähnliche Anwendungen haben könnte.
Zytotoxische Aktivität
Eine Bibliothek von substituierten (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)(piperazin-1-yl)methanon-Derivaten wurde für ihre in-vitro-zytotoxische Aktivität gegen BT-474-, HeLa-, MCF-7-, NCI-H460- und HaCaT-Zellen entwickelt, synthetisiert und getestet . Dies deutet darauf hin, dass "this compound" möglicherweise in ähnlichen zytotoxischen Studien verwendet werden könnte.
Behandlung von Motoneuronenerkrankungen und neuromuskulären Erkrankungen
Die Succinatsalze von N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[t/]imidazol-2-amin und pharmazeutisch akzeptable Solvate davon werden zur Behandlung und/oder Vorbeugung von Motoneuronenerkrankungen und neuromuskulären Erkrankungen eingesetzt . Dies deutet darauf hin, dass "this compound" möglicherweise ähnliche Anwendungen haben könnte.
Cholera-Enterotoxin-Untereinheit-B-Ziel
Der pentamerische Ring der Untereinheit B lenkt die Untereinheit A zu ihrem Ziel, indem er an die GM1-Ganglioside bindet, die auf der Oberfläche der Darmepithelzellen vorhanden sind. Er kann fünf GM1-Ganglioside binden . Dies deutet darauf hin, dass "this compound" möglicherweise ähnliche Anwendungen haben könnte.
Eigenschaften
IUPAC Name |
[4-(3-aminopropyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-4-2-5-14-6-8-15(9-7-14)12(16)11-3-1-10-17-11/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUSWRBXWLJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


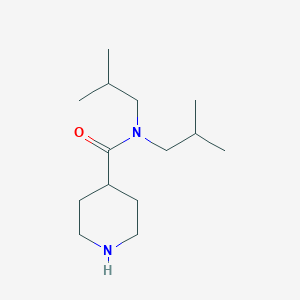
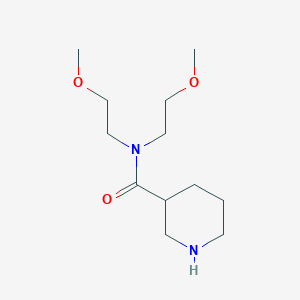
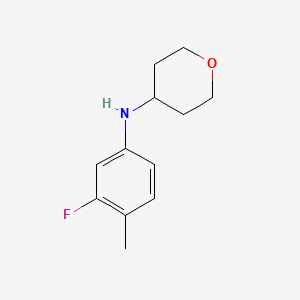
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
![Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate](/img/structure/B1461362.png)
amine](/img/structure/B1461364.png)
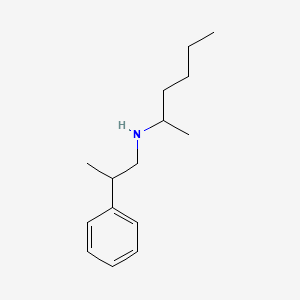
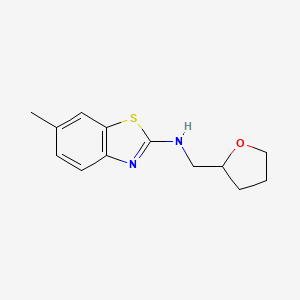
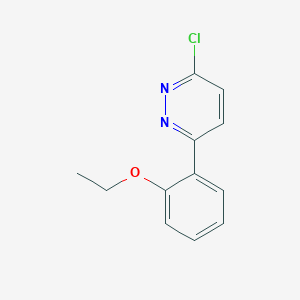
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
